molecular formula C10H16N6O3 B11855093 9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine CAS No. 91898-02-1

9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine

Cat. No.: B11855093
CAS No.: 91898-02-1
M. Wt: 268.27 g/mol
InChI Key: ITUXUQYNYXPKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine typically involves the hydrolysis of N2-acetyl-9-(2-acetoxyethoxymethyl)guanine with monoethanolamine . The process includes the following steps:

    Hydrolysis: N2-acetyl-9-(2-acetoxyethoxymethyl)guanine is hydrolyzed using monoethanolamine.

    Neutralization: The resulting product is neutralized with an acid.

    Filtration: The compound is isolated by filtration.

Industrial Production Methods

Industrial production of acyclovir involves similar steps but on a larger scale. The process may include additional purification steps, such as transforming acyclovir into one of its alkali metal salts and then neutralizing the salt to obtain pure acyclovir .

Chemical Reactions Analysis

Types of Reactions

9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of acyclovir, while substitution reactions can produce various substituted guanine derivatives .

Mechanism of Action

The mechanism of action of 9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine involves its conversion to acyclovir triphosphate within infected cells. This active form inhibits viral DNA polymerase, preventing viral DNA synthesis and replication . The compound selectively targets viral-infected cells, minimizing damage to normal cells .

Properties

CAS No.

91898-02-1

Molecular Formula

C10H16N6O3

Molecular Weight

268.27 g/mol

IUPAC Name

2-amino-8-(dimethylamino)-9-(2-hydroxyethoxymethyl)-1H-purin-6-one

InChI

InChI=1S/C10H16N6O3/c1-15(2)10-12-6-7(13-9(11)14-8(6)18)16(10)5-19-4-3-17/h17H,3-5H2,1-2H3,(H3,11,13,14,18)

InChI Key

ITUXUQYNYXPKBM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(N1COCCO)N=C(NC2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.